Magnesium;hydrogen carbonate;hydroxide;hydrate

Catalog No.
S2811603
CAS No.
39409-82-0
M.F
C4H12Mg6O19+2
M. Wt
509.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium;hydrogen carbonate;hydroxide;hydrate

CAS Number

39409-82-0

Product Name

Magnesium;hydrogen carbonate;hydroxide;hydrate

IUPAC Name

hexamagnesium;tetracarbonate;dihydroxide;pentahydrate

Molecular Formula

C4H12Mg6O19+2

Molecular Weight

509.96 g/mol

InChI

InChI=1S/4CH2O3.6Mg.7H2O/c4*2-1(3)4;;;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;;7*1H2/q;;;;6*+2;;;;;;;/p-10

InChI Key

UOVKYUCEFPSRIJ-UHFFFAOYSA-D

SMILES

C(=O)(O)[O-].O.[OH-].[Mg+2]

Solubility

Practically insoluble in water. Insoluble in ethanol

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2]

Fire Retardants and Flame Retardancy Studies:

Magnesium carbonate hydroxide, also known as hydromagnesite, is known for its flame retardant properties. Researchers investigate its potential for incorporating it into building materials or coatings to improve fire safety. Studies explore its ability to decompose and release water vapor when exposed to high temperatures, acting as a flame suppressant [].

Environmental Remediation:

Magnesium carbonate hydroxide's ability to absorb heavy metals makes it a potential candidate for environmental remediation efforts. Research explores its use for removing contaminants like lead, cadmium, and arsenic from soil and water [].

Drug Delivery Systems:

The biocompatible nature of magnesium carbonate hydroxide makes it a potential material for drug delivery systems. Researchers investigate its use as a carrier for drugs, allowing for controlled release and targeted delivery within the body [].

Material Science Research:

The unique properties of magnesium carbonate hydroxide hydrate, including its high surface area and porosity, make it interesting for material science research. Studies explore its potential applications in areas like gas adsorption, catalysis, and composite materials development [].

Magnesium;hydrogen carbonate;hydroxide;hydrate, commonly referred to as magnesium carbonate hydroxide hydrate, is an inorganic compound with the formula (MgCO3)4Mg OH 25H2O(\text{MgCO}_3)_4\cdot \text{Mg OH }_2\cdot 5\text{H}_2\text{O}. It appears as a white powder and is known for its high stability in air and low solubility in water, although it can impart a slightly alkaline reaction when dissolved. This compound is part of a broader category of magnesium carbonates, which are essential in various biological and industrial processes. The molecular weight of magnesium carbonate hydroxide hydrate is approximately 413.586 g/mol .

  • MCHH is generally considered non-toxic and non-flammable [].
  • However, ingestion of large amounts may cause laxative effects due to its magnesium content.

  • Decomposition: Upon heating above 350°C, it decomposes to release water and carbon dioxide, forming magnesium oxide:
    (MgCO3)4Mg OH 25H2O4MgO+5H2O+4CO2(\text{MgCO}_3)_4\cdot \text{Mg OH }_2\cdot 5\text{H}_2\text{O}\rightarrow 4\text{MgO}+5\text{H}_2\text{O}+4\text{CO}_2
  • Reaction with Acids: When treated with dilute acids, it reacts vigorously, releasing carbon dioxide:
    (MgCO3)4Mg OH 2+2HCl4MgCl2+4CO2+5H2O(\text{MgCO}_3)_4\cdot \text{Mg OH }_2+2\text{HCl}\rightarrow 4\text{MgCl}_2+4\text{CO}_2+5\text{H}_2\text{O}
  • Formation of Basic Carbonate: It can absorb carbon dioxide from the atmosphere, leading to the formation of basic magnesium carbonate:
    Mg OH 2+CO2MgCO3+H2O\text{Mg OH }_2+\text{CO}_2\rightarrow \text{MgCO}_3+\text{H}_2\text{O}

Magnesium carbonate hydroxide hydrate exhibits several biological activities. It is recognized for its role as a dietary supplement providing magnesium, which is essential for numerous physiological functions including muscle contraction, nerve function, and bone health. Additionally, it has antacid properties, helping to neutralize stomach acid and alleviate symptoms of indigestion .

Research has also indicated that magnesium compounds can influence cellular processes and may play roles in reducing inflammation and oxidative stress .

Several methods exist for synthesizing magnesium carbonate hydroxide hydrate:

  • Carbonation Method: This involves bubbling carbon dioxide through a solution containing magnesium salts (like magnesium chloride) and sodium carbonate. The resulting precipitate can be filtered and dried to yield the hydrated compound.
  • Hydration of Magnesium Oxide: Magnesium oxide can be reacted with water and carbon dioxide under controlled conditions to form magnesium carbonate hydroxide hydrate.
  • Precipitation from Solution: Mixing solutions of magnesium sulfate with sodium bicarbonate results in the precipitation of magnesium carbonate hydroxide hydrate.

Magnesium carbonate hydroxide hydrate has diverse applications across various fields:

  • Pharmaceuticals: Used as an antacid to treat digestive issues.
  • Agriculture: Serves as a soil conditioner and fertilizer due to its high magnesium content.
  • Construction Materials: Employed in producing fire-resistant materials due to its thermal stability.
  • Food Industry: Recognized as a Generally Recognized As Safe (GRAS) substance, it is used as a food additive .

Studies on the interactions of magnesium carbonate hydroxide hydrate with other compounds have shown its efficacy in various formulations:

  • With Acids: Its antacid properties demonstrate significant interaction with hydrochloric acid, neutralizing acidity effectively.
  • With Other Minerals: It can interact with calcium and potassium compounds in soil applications, enhancing nutrient availability for plants.

Research indicates that these interactions can enhance the bioavailability of magnesium in biological systems and improve soil health when used as a fertilizer .

Magnesium carbonate hydroxide hydrate shares similarities with several other compounds but maintains unique properties that distinguish it:

Compound NameFormulaUnique Properties
Magnesium CarbonateMgCO₃More soluble than magnesium carbonate hydroxide hydrate
Magnesium HydroxideMg(OH)₂Stronger base; used primarily in pharmaceuticals
HydromagnesiteMg₅(CO₃)₄(OH)₂·4H₂ODifferent hydration state; less stable than magnesium carbonate hydroxide hydrate
MagnesiteMgCO₃Naturally occurring mineral; less reactive

Magnesium carbonate hydroxide hydrate stands out due to its combination of both carbonate and hydroxide functionalities along with its unique hydration state, making it particularly valuable in both biological applications and industrial processes .

Aqueous Precipitation Methods

Aqueous precipitation represents the most widely utilized synthetic approach for producing magnesium;hydrogen carbonate;hydroxide;hydrate compounds [1] [2]. This method leverages the controlled interaction between soluble magnesium salts and carbonate sources in aqueous media to generate various hydrated magnesium carbonate phases. The precipitation process involves nucleation and crystal growth mechanisms that are highly sensitive to reaction conditions including temperature, pH, ionic strength, and reactant concentrations [3] [4].

The fundamental principle underlying aqueous precipitation involves supersaturation of the solution with respect to specific magnesium carbonate phases [5] [6]. When the concentration product of magnesium and carbonate ions exceeds the solubility product constant for a given phase, precipitation occurs spontaneously [7]. The precipitation method typically employs magnesium sulfate and sodium carbonate as precursors, generating magnesium carbonate precipitates through double decomposition reactions [1] [2]. The reaction proceeds according to the following general equation:

MgSO₄ + Na₂CO₃ → MgCO₃ + Na₂SO₄

However, the actual products formed are more complex hydrated phases rather than simple anhydrous magnesium carbonate [4] [8].

The precipitation process can be conducted at various scales, from laboratory synthesis to industrial production [1] [6]. Industrial applications often utilize continuous precipitation reactors with controlled addition rates of reactants to maintain consistent product quality and morphology [6]. The formation of specific hydrated phases depends critically on the thermodynamic stability relationships between different magnesium carbonate hydrates under the prevailing synthesis conditions [4] [9].

Reaction Pathways Involving Magnesium Hydroxide and Carbon Dioxide

The reaction between magnesium hydroxide and carbon dioxide represents one of the most fundamental pathways for synthesizing magnesium;hydrogen carbonate;hydroxide;hydrate compounds [10] [11] [12]. This pathway involves the direct carbonation of magnesium hydroxide, leading to the formation of various hydrated magnesium carbonate phases depending on the reaction conditions [13] [14] [15].

The primary reaction pathway proceeds through the initial formation of magnesium bicarbonate as an intermediate species [3] [16]. When carbon dioxide is introduced to a magnesium hydroxide slurry, the following sequential reactions occur:

Mg(OH)₂ + CO₂ + H₂O → Mg(HCO₃)₂

This bicarbonate intermediate subsequently undergoes transformation to form stable hydrated carbonate phases [3] [17]. The specific products depend on temperature, pressure, and the duration of carbon dioxide contact [11] [13].

At ambient temperatures (20-60°C), the predominant product is nesquehonite (MgCO₃·3H₂O) [4] [5]. The formation of nesquehonite from magnesium hydroxide and carbon dioxide involves a highly exothermic process with an activation energy of only 0.002 eV, making it essentially spontaneous at room temperature [12] [18]. The reaction can be represented as:

Mg(OH)₂ + CO₂ + 2H₂O → MgCO₃·3H₂O + H₂O

At elevated temperatures (55-90°C), nesquehonite undergoes transformation to hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) [11] [19]. This transformation involves partial dehydration and structural reorganization, with an activation energy of 0.049 eV [12]. The reaction proceeds according to:

4(MgCO₃·3H₂O) + Mg(OH)₂ → 4MgCO₃·Mg(OH)₂·4H₂O + 8H₂O

Further heating above 90°C promotes the formation of magnesite (MgCO₃) through complete dehydration and decarbonation of the hydrated phases [20] [21]. This process requires higher activation energies (0.275-0.617 eV) due to the need to break hydrogen bonds and restructure the crystal lattice [12].

The carbonation mechanism involves several distinct steps [10] [12]. Initially, carbon dioxide physisorbs on the magnesium hydroxide surface, followed by chemisorption to form activated carbon dioxide species [10]. The chemisorbed carbon dioxide then reacts with surface hydroxyl groups to form carbonate species, which subsequently reorganize to form the final hydrated carbonate phases [12] [18].

Density functional theory calculations reveal that the carbonation of magnesium hydroxide is thermodynamically favorable, with reaction energies ranging from -0.303 to -1.028 eV depending on the specific pathway [12]. The low activation barriers for these reactions explain the facile nature of magnesium hydroxide carbonation under mild conditions [10] [12].

Role of pH and Temperature in Synthesis

The pH and temperature of the synthesis medium exert profound influence on both the kinetics and thermodynamics of magnesium;hydrogen carbonate;hydroxide;hydrate formation [3] [4] [7]. These parameters control the speciation of carbonate species in solution, the solubility of magnesium compounds, and the relative stability of different hydrated phases [4] [8].

pH Effects on Phase Formation

The pH of the synthesis medium directly influences the carbonate speciation according to the following equilibria [7] [22]:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ ⇌ 2H⁺ + CO₃²⁻

At pH values below 6.5, carbonic acid and bicarbonate species predominate, favoring the formation of nesquehonite [4]. The needle-like morphology characteristic of nesquehonite develops under these conditions due to preferential growth along specific crystallographic directions [4].

As pH increases to the range 6.5-8.5, the relative concentration of carbonate ions increases, promoting the formation of mixed phases containing both nesquehonite and hydromagnesite [4]. The transition between these phases occurs gradually over this pH range, with hydromagnesite becoming dominant at pH values above 7.5 [4].

At alkaline pH values (8.5-10.5), carbonate ions predominate, strongly favoring hydromagnesite formation [4] [11]. The sheet-like morphology typical of hydromagnesite reflects the layered crystal structure of this phase [4]. Further increases in pH above 10.5 promote the formation of magnesite, particularly at elevated temperatures [4] [20].

The pH also affects the dissolution kinetics of magnesium hydroxide precursors [3]. Lower pH values enhance the solubility of magnesium hydroxide, increasing the concentration of magnesium ions available for precipitation reactions [3]. This enhanced dissolution can lead to higher supersaturation levels and more rapid precipitation kinetics [3].

Temperature Effects on Synthesis

Temperature influences multiple aspects of the synthesis process, including reaction kinetics, phase stability, and morphological development [4] [7] [23]. The temperature dependence of magnesium carbonate hydrate formation reflects the complex interplay between thermodynamic stability and kinetic factors [9].

At low temperatures (20-55°C), nesquehonite represents the thermodynamically stable phase [4] [9]. The formation of nesquehonite is kinetically favored due to the low activation energy for nucleation and the high degree of hydration that stabilizes the crystal structure [4]. The solubility of carbon dioxide in water increases at lower temperatures, enhancing the driving force for carbonation reactions [3].

Intermediate temperatures (55-90°C) correspond to the stability range of hydromagnesite [11] [4]. The transformation from nesquehonite to hydromagnesite involves partial dehydration and structural rearrangement [11]. This transformation is facilitated by increased molecular mobility at elevated temperatures while maintaining sufficient hydration to stabilize the layered structure of hydromagnesite [11].

High temperatures (above 90°C) favor the formation of anhydrous magnesite [20] [21]. The dehydration of hydrated phases becomes thermodynamically favorable at these temperatures, despite the entropic cost of removing water molecules from the crystal lattice [20]. The kinetics of dehydration are enhanced by increased thermal energy, facilitating the breaking of hydrogen bonds [20].

The temperature also affects the morphology of precipitated phases [4] [23]. Higher temperatures generally promote the formation of larger, more well-developed crystals due to enhanced diffusion rates and reduced nucleation densities [4]. The transition from needle-like to sheet-like to rhombohedral morphologies with increasing temperature reflects the changing relative growth rates along different crystallographic directions [4].

The interaction between pH and temperature creates a complex phase diagram for magnesium carbonate hydrate formation [4] [8]. The optimal conditions for synthesizing specific phases require careful control of both parameters. For example, hydromagnesite formation is maximized at pH 8.0-9.0 and temperatures of 65-80°C [4] [11].

Hydrothermal Synthesis Techniques

Hydrothermal synthesis represents a powerful and versatile approach for producing magnesium;hydrogen carbonate;hydroxide;hydrate compounds with controlled composition, morphology, and crystallinity [24] [25] [26]. This method utilizes high-temperature aqueous conditions under elevated pressure to enhance reaction kinetics and access phases that may not be stable under ambient conditions [24] [26] [27].

The hydrothermal method involves conducting synthesis reactions in sealed autoclaves at temperatures typically ranging from 140-320°C and pressures from 0.5-5.0 MPa [24] [25] [28]. Under these conditions, water exhibits enhanced solvating properties and reduced viscosity, facilitating rapid dissolution and precipitation processes [25] [26]. The elevated pressure prevents water from boiling, maintaining liquid-phase conditions that are essential for hydrothermal crystallization [26].

The fundamental advantage of hydrothermal synthesis lies in its ability to access reaction pathways that are kinetically hindered under ambient conditions [24] [25]. The enhanced molecular mobility and increased reactivity under hydrothermal conditions enable the formation of well-crystallized products with controlled particle size and morphology [24] [29]. Additionally, the relatively mild conditions compared to high-temperature solid-state synthesis methods help preserve the hydrated nature of the desired phases [24].

Hydrothermal synthesis of magnesium carbonate hydrates typically employs various magnesium precursors including magnesium chloride, magnesium sulfate, magnesium oxide, or magnesium hydroxide [24] [30] [31]. The choice of precursor significantly influences the reaction kinetics and the final product characteristics [24]. For example, magnesium chloride precursors generally exhibit higher reactivity and lead to faster precipitation compared to magnesium oxide [24].

The hydrothermal process involves several distinct stages [24] [25]. Initially, the precursor materials dissolve in the aqueous medium under elevated temperature and pressure conditions. Subsequently, nucleation occurs when the supersaturation reaches a critical threshold. Finally, crystal growth proceeds through diffusion-controlled processes to yield the final hydrated carbonate phases [24].

Temperature control during hydrothermal synthesis is critical for achieving the desired phase composition [24] [25] [32]. Lower hydrothermal temperatures (140-180°C) typically favor the formation of highly hydrated phases such as nesquehonite, while higher temperatures (200-320°C) promote the formation of less hydrated phases including magnesite [24] [30]. The temperature also affects the crystal size, with higher temperatures generally producing larger crystals due to enhanced diffusion rates [24].

Pressure plays a complementary role to temperature in hydrothermal synthesis [25] [32] [27]. Elevated pressure enhances the solubility of reactants and can stabilize high-density phases that would not form under ambient conditions [25]. The pressure also influences the critical temperature for phase transitions between different hydrated carbonate phases [27].

The reaction time in hydrothermal synthesis typically ranges from 2-18 hours depending on the target phase and synthesis conditions [24]. Longer reaction times generally lead to more complete crystallization and larger particle sizes, while shorter times may produce nanocrystalline materials with high surface areas [24].

The hydrothermal method offers excellent control over particle morphology through adjustment of synthesis parameters [24] [33]. Different morphologies including plates, spheres, rods, and complex hierarchical structures can be obtained by varying temperature, pressure, precursor concentration, and the presence of structure-directing agents or surfactants [24] [33].

Solid-State Transformation Processes

Solid-state transformation processes represent an important class of synthetic approaches for producing magnesium;hydrogen carbonate;hydroxide;hydrate compounds through the controlled conversion of precursor phases [34] [35] [36]. These transformations involve the rearrangement of atomic positions within solid materials without intermediate dissolution and reprecipitation steps [34] [35].

The driving force for solid-state transformations typically arises from thermodynamic instability of the initial phase under the applied conditions [34] [36]. Temperature, pressure, and chemical potential gradients can induce phase transitions that lead to more thermodynamically stable products [34] [35] [36]. The kinetics of these transformations depend on factors including diffusion rates, nucleation barriers, and interface mobility [35] [36].

One of the most important solid-state transformation pathways involves the thermal conversion of hydrated magnesium carbonate phases [37] [21]. Nesquehonite undergoes stepwise dehydration and transformation to hydromagnesite and eventually to magnesite as temperature increases [37] [38] [21]. The transformation temperatures depend on the heating rate, atmosphere composition, and the presence of water vapor [37].

The first transformation occurs at approximately 157°C, where nesquehonite loses water molecules and undergoes structural reorganization to form an intermediate phase [21]. Further heating to 232°C promotes the formation of hydromagnesite through additional dehydration and cation rearrangement [39] [21]. Complete transformation to magnesite typically requires temperatures above 350°C to drive off all structural water and achieve the anhydrous carbonate structure [21].

Pressure-induced solid-state transformations represent another important pathway for phase conversion [38] [40]. High-pressure studies of nesquehonite reveal two pressure-induced phase transitions at 2.4 GPa and 4.0 GPa [38]. These transitions involve compression-induced changes in coordination numbers and structural arrangements without chemical decomposition [38] [40].

The first pressure-induced transformation (HP1 phase) involves tilting of carbonate groups and distortion of magnesium coordination environments while maintaining the overall connectivity of the structure [38] [40]. The second transformation (HP2 phase) involves an increase in magnesium coordination number from 6 to 7, reflecting the formation of more compact structures under extreme pressure [38] [40].

Solid-state amorphous-to-crystalline transformations also play important roles in magnesium carbonate chemistry [35]. Amorphous magnesium carbonate precursors can undergo crystallization to form various hydrated phases depending on the transformation conditions [35]. These transformations involve nucleation and growth processes within the solid state, mediated by enhanced atomic mobility in the amorphous phase [35].

The mechanism of solid-state transformations involves several key steps [35] [36]. Initial nucleation of the product phase typically occurs at defect sites or interfaces where the activation energy for transformation is reduced [35]. Subsequent growth of the product phase proceeds through interface migration and atomic diffusion [35] [36]. The transformation rate depends on the availability of nucleation sites and the mobility of atoms within the solid matrix [35].

Ion exchange processes represent another class of solid-state transformations relevant to magnesium carbonate synthesis [34]. Magnesium ions can be introduced into carbonate frameworks through exchange with other cations, leading to the formation of mixed-metal carbonate phases [34]. These processes can be facilitated by the presence of aqueous solutions that enhance ionic mobility [34].

Mechanochemical activation can also induce solid-state transformations in magnesium carbonate systems [41]. Mechanical energy applied through grinding or milling can create defects and enhance reactivity, promoting phase transformations that might not occur under static conditions [41]. This approach can be particularly useful for accessing metastable phases or accelerating transformation kinetics [41].

The products of solid-state transformations often exhibit unique structural features not accessible through conventional precipitation methods [34] [35]. For example, topotactic transformations can preserve crystallographic relationships between precursor and product phases, leading to oriented crystals with specific morphologies [34]. These characteristics can be valuable for applications requiring materials with controlled structural properties [34] [35].

Physical Description

Light, white friable mass or bulky white powder

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

7

Exact Mass

507.9075283 g/mol

Monoisotopic Mass

507.9075283 g/mol

Heavy Atom Count

29

UNII

YQO029V1L4

Use Classification

Food additives
Food Additives -> ACIDITY_REGULATOR; ANTICAKING_AGENT; CARRIER; CARRIER_SOLVENT; COLOUR_RETENTION_AGENT; -> JECFA Functional Classes

Dates

Last modified: 04-14-2024

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